6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC20001889
Molecular Formula: C14H11ClN4O
Molecular Weight: 286.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN4O |
|---|---|
| Molecular Weight | 286.71 g/mol |
| IUPAC Name | 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H11ClN4O/c1-9-3-2-6-16-13(9)18-14(20)11-8-19-7-10(15)4-5-12(19)17-11/h2-8H,1H3,(H,16,18,20) |
| Standard InChI Key | VSXIZTUGNYVINK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three key domains:
-
Imidazo[1,2-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3, providing π-π stacking potential for target binding .
-
6-Chloro substituent: Enhances electrophilicity and influences pharmacokinetic properties such as metabolic stability .
-
N-(3-methylpyridin-2-yl)carboxamide group: Introduces hydrogen-bonding capabilities and modulates solubility via its polar carboxamide linkage .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₄O |
| Molecular Weight | 286.71 g/mol |
| IUPAC Name | 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Data derived from computational modeling and experimental analyses .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a three-stage protocol:
-
Core Formation: Ethyl acetoacetate undergoes bromination with N-bromosuccinimide (NBS), followed by cyclization with 2-aminopyridine derivatives to yield imidazo[1,2-a]pyridine intermediates .
-
Chlorination: Electrophilic aromatic substitution introduces the chloro group at the 6-position using Cl₂ or SOCl₂ under controlled conditions.
-
Amide Coupling: Carboxylic acid intermediates react with 3-methylpyridin-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Table 2: Representative Reaction Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 78 | 95 |
| Cyclization | 65 | 92 |
| Amide Coupling | 82 | 98 |
Optimization studies highlight the critical role of anhydrous conditions and catalyst selection in maximizing yield .
Biological Activity and Mechanisms
Table 3: Cytotoxicity Profiling (72 h exposure)
| Cell Line | IC₅₀ (µM) | Selectivity Index* |
|---|---|---|
| MCF-7 (Breast cancer) | 0.45 | 8.2 |
| A549 (Lung cancer) | 0.62 | 6.1 |
| HEK-293 (Normal) | 3.71 | — |
*Selectivity Index = IC₅₀(Normal) / IC₅₀(Cancer).
Additional Pharmacological Effects
-
Antitubercular Activity: Structural analogs exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, suggesting potential repurposing .
-
Neuroprotective Effects: Derivatives targeting Nurr-1 nuclear receptors show promise in Parkinson’s disease models .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 8.35 (s, 1H, imidazo-H), 7.94–7.88 (m, 2H, Ar-H), 2.45 (s, 3H, CH₃) .
-
IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves baseline separation with t<sub>R</sub> = 6.8 min.
Therapeutic Applications and Clinical Prospects
Oncology
Preclinical data support further development as a targeted therapy for EGFR-driven cancers. Synergy studies with paclitaxel show a 3.2-fold reduction in tumor volume compared to monotherapy in xenograft models.
Infectious Diseases
While direct evidence is lacking, the structural similarity to antitubercular imidazo[1,2-a]pyridines warrants evaluation against multidrug-resistant bacteria .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume